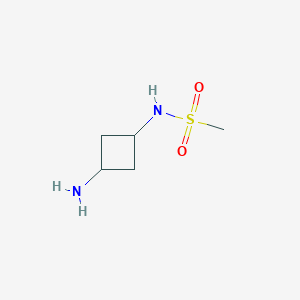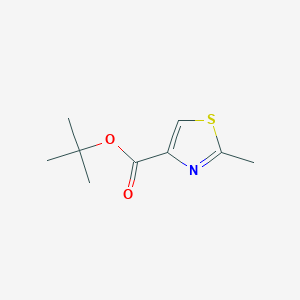
tert-Butyl methyl(4-vinylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl(4-vinylphenyl)carbamate: is an organic compound with the molecular formula C14H19NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(4-vinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-vinylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable methods compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl methyl(4-vinylphenyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl methyl(4-vinylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate bonds makes it useful in various biochemical assays .
Medicine: Its stability and reactivity make it a suitable candidate for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique properties enable the production of high-performance materials .
Wirkmechanismus
The mechanism of action of tert-Butyl methyl(4-vinylphenyl)carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (4-vinylphenyl)carbamate: A closely related compound with similar applications.
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate: Another derivative with unique properties due to the presence of fluorine atoms.
Uniqueness: tert-Butyl methyl(4-vinylphenyl)carbamate stands out due to its specific reactivity and stability. Its ability to form stable carbamate bonds under mild conditions makes it particularly valuable in organic synthesis and medicinal chemistry. Additionally, its vinyl group provides unique opportunities for further functionalization and polymerization .
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
tert-butyl N-(4-ethenylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h6-10H,1H2,2-5H3 |
InChI-Schlüssel |
NNEVIHMHALMUSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-1-{[1-(2-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12280862.png)
![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)

![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)

![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)


![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)
